Anti-Tubercular Potency vs. Cyano Analogs
In a head-to-head in vitro evaluation against drug-sensitive M. tuberculosis H37Rv (ATCC 27294) using the Microplate Alamar Blue Assay (MABA), the target compound (3a) achieved an MIC of 2.5 µg/mL, placing it among the two most potent derivatives in the 12-compound series. The 3-cyano analog (3b) showed an 8-fold higher MIC (20.0 µg/mL), while the 4-cyano analog (3c) registered a 2-fold higher MIC (5.0 µg/mL) .
| Evidence Dimension | In vitro antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | MIC = 2.5 µg/mL (compound 3a, 3,5-DiCl) |
| Comparator Or Baseline | MIC = 20.0 µg/mL (compound 3b, 3-CN); MIC = 5.0 µg/mL (compound 3c, 4-CN) |
| Quantified Difference | 8-fold more potent vs. 3b; 2-fold more potent vs. 3c |
| Conditions | M. tuberculosis H37Rv (ATCC 27294), MABA assay, drug-sensitive strain |
Why This Matters
This demonstrates that the 3,5-dichloro substitution pattern confers a non-obvious potency advantage over cyano-substituted analogs, making the compound a higher-value starting point for anti-tubercular lead optimization.
